molecular formula C12H15N3O3 B13205874 5-(4-Acetylpiperazin-1-yl)pyridine-3-carboxylic acid

5-(4-Acetylpiperazin-1-yl)pyridine-3-carboxylic acid

Cat. No.: B13205874
M. Wt: 249.27 g/mol
InChI Key: UYIYFLKWXCNKQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Acetylpiperazin-1-yl)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C12H15N3O3 and a molecular weight of 249.27 g/mol . This compound is a derivative of pyridine-3-carboxylic acid, featuring a piperazine ring substituted with an acetyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Acetylpiperazin-1-yl)pyridine-3-carboxylic acid typically involves the reaction of pyridine-3-carboxylic acid with 4-acetylpiperazine under specific conditions. One common method includes:

    Starting Materials: Pyridine-3-carboxylic acid and 4-acetylpiperazine.

    Reaction Conditions: The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an appropriate solvent such as dichloromethane.

    Procedure: The mixture is stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(4-Acetylpiperazin-1-yl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Acetylpiperazin-1-yl)pyridine-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-Acetylpiperazin-1-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Acetylpiperazin-1-yl)pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetylpiperazine moiety enhances its solubility and reactivity, making it a valuable intermediate in various synthetic and research applications .

Properties

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

5-(4-acetylpiperazin-1-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H15N3O3/c1-9(16)14-2-4-15(5-3-14)11-6-10(12(17)18)7-13-8-11/h6-8H,2-5H2,1H3,(H,17,18)

InChI Key

UYIYFLKWXCNKQH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CN=CC(=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.